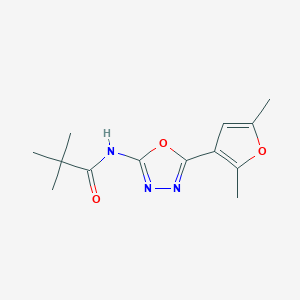![molecular formula C19H18Cl2F2N2O3S B2439822 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(2,4-difluorophenyl)acetamide CAS No. 341964-62-3](/img/structure/B2439822.png)
2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
Chemical reactions analysis involves understanding how this compound reacts with other substances. Unfortunately, the search results do not provide specific information about the chemical reactions of this compound .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, density, etc. Unfortunately, the search results do not provide specific information about the physical and chemical properties of this compound .Wissenschaftliche Forschungsanwendungen
Sulfonamides and Cancer Research
Sulfonamides, including compounds with structures similar to the mentioned chemical, have been investigated for their potential in cancer treatment. Research indicates that novel sulfonamides exhibit significant antitumor activity. For example, apricoxib, a COX2 inhibitor, along with pazopanib, a tyrosine kinase inhibitor, have shown promise in targeting tumor-associated isoforms for anticancer therapy. These findings underscore the importance of developing selective drugs for antiglaucoma and antitumor applications, highlighting the structural motif's potential in future pharmaceuticals (Carta, Scozzafava, & Supuran, 2012).
Environmental Toxicology of Herbicides
The environmental behavior and microbial biodegradation of herbicides, including those related to the chemical structure , have been extensively studied. Compounds like 2,4-D, a widely used herbicide, have been scrutinized for their environmental fate and eco-toxicological effects. These studies emphasize the need for understanding the environmental impact of such compounds and the role of microorganisms in mitigating pollution. Efforts to reclaim wastewater from pesticide industries, including methodologies for treating high-strength wastewaters rich in recalcitrant compounds, are crucial for environmental protection (Goodwin, Carra, Campo, & Soares, 2018).
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) have been employed to degrade persistent organic pollutants, including acetaminophen and its derivatives. These processes lead to the generation of various by-products, elucidating the degradation pathways and highlighting the need for effective treatment methods to mitigate environmental and health risks. Understanding the kinetics, mechanisms, and biotoxicity of by-products is essential for developing safer and more efficient wastewater treatment technologies (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfanyl-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2F2N2O3S/c1-10(2)28-17-7-16(12(20)6-13(17)21)25-19(27)9-29-8-18(26)24-15-4-3-11(22)5-14(15)23/h3-7,10H,8-9H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOBIHIYBIKIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)CSCC(=O)NC2=C(C=C(C=C2)F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![(1S,12Z)-Spiro[10-oxa-2,17-diazatricyclo[15.3.1.04,9]henicosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2439740.png)
![3-fluoro-4-methoxy-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2439744.png)
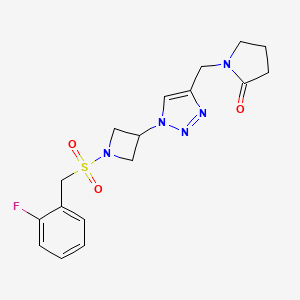
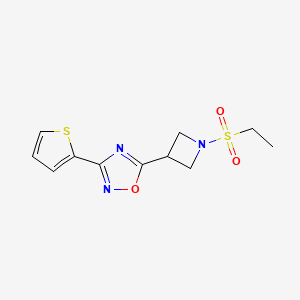
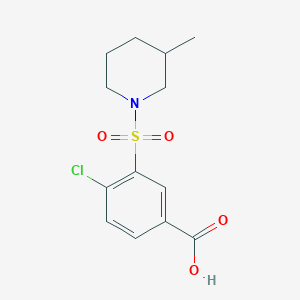
![(Z)-3-allyl-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2439751.png)
![1-benzyl-N~5~-(3-chloro-4-fluorophenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2439752.png)

![[3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2439755.png)
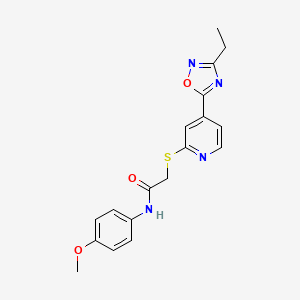
![2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2439757.png)
![N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide](/img/structure/B2439759.png)
